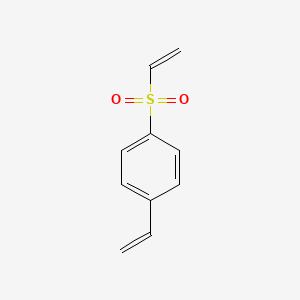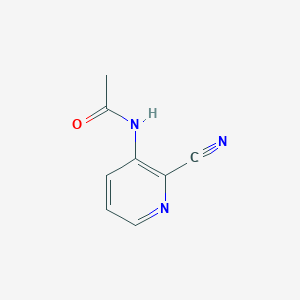
N-(2-Cyanopyridin-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Cyanopyridin-3-yl)acetamide is a chemical compound that belongs to the class of cyanoacetamides. These compounds are known for their significant role in the synthesis of various heterocyclic compounds, which are crucial in the development of pharmaceuticals and other biologically active molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Cyanopyridin-3-yl)acetamide can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by overnight stirring at room temperature .
Industrial Production Methods: In industrial settings, the production of this compound often involves solvent-free reactions, which are both economical and efficient. The reaction of aryl amines with ethyl cyanoacetate is a widely used method . This approach not only reduces the need for solvents but also minimizes purification steps, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: N-(2-Cyanopyridin-3-yl)acetamide undergoes various chemical reactions, including condensation, substitution, and cyclization reactions . These reactions are facilitated by the presence of active hydrogen on the C-2 position of the compound .
Common Reagents and Conditions: Common reagents used in these reactions include ammonium acetate, phenacyl bromide, and triethylamine . For example, the reaction of N-methyl and/or N-phenyl cyanoacetamide with 2-arylmethylene indan-l-3dione in boiling benzene containing ammonium acetate yields corresponding pyridine derivatives .
Major Products: The major products formed from these reactions are often heterocyclic compounds, such as pyrroles, pyrazoles, and imidazoles . These products are of significant interest due to their potential biological activities.
Wissenschaftliche Forschungsanwendungen
N-(2-Cyanopyridin-3-yl)acetamide has a wide range of applications in scientific research. It is extensively used in the synthesis of heterocyclic compounds, which are important in medicinal chemistry . These compounds have shown potential in the development of new chemotherapeutic agents . Additionally, this compound derivatives have been studied for their wound healing properties, demonstrating antioxidant effects and promoting tissue regeneration .
Wirkmechanismus
The mechanism of action of N-(2-Cyanopyridin-3-yl)acetamide involves its ability to participate in various chemical reactions due to the presence of active hydrogen on the C-2 position . This allows the compound to undergo condensation and substitution reactions, leading to the formation of biologically active heterocyclic compounds . In biological systems, these derivatives have been shown to reduce lipid peroxidation and increase antioxidant levels, thereby promoting wound healing .
Vergleich Mit ähnlichen Verbindungen
N-(2-Cyanopyridin-3-yl)acetamide can be compared with other cyanoacetamide derivatives, such as N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines . While these compounds share similar synthetic routes and chemical properties, this compound is unique due to its specific structure and the resulting biological activities.
Eigenschaften
Molekularformel |
C8H7N3O |
|---|---|
Molekulargewicht |
161.16 g/mol |
IUPAC-Name |
N-(2-cyanopyridin-3-yl)acetamide |
InChI |
InChI=1S/C8H7N3O/c1-6(12)11-7-3-2-4-10-8(7)5-9/h2-4H,1H3,(H,11,12) |
InChI-Schlüssel |
GBRSEWSAIARZSL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=C(N=CC=C1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-(1-Aminoethyl)phenyl]boronic acid](/img/structure/B15250522.png)
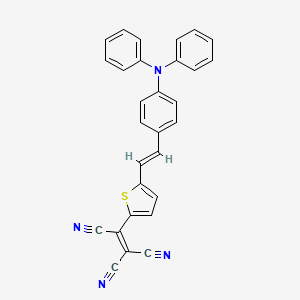
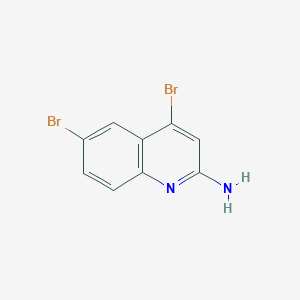
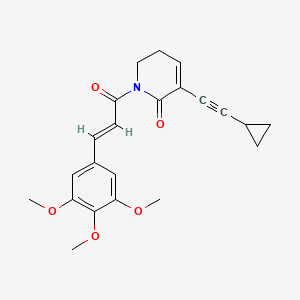

![Dibenzo[f,j]phenanthro[9,10-s]picene](/img/structure/B15250559.png)

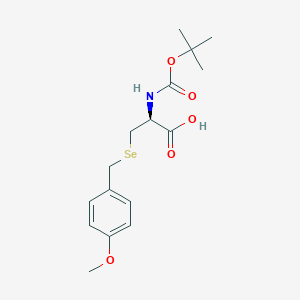
![Phenol, 4-nitro-2-[[(2,4,6-tripropoxyphenyl)methylene]amino]-](/img/structure/B15250574.png)

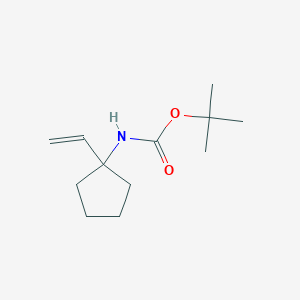
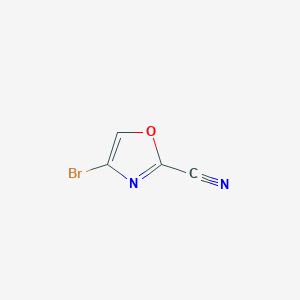
![2,2'-(Bromomethylene)bis(benzo[d]thiazole)](/img/structure/B15250618.png)
